5-Phenyl-4-(trifluoromethoxy)pyrimidine
Description
5-Phenyl-4-(trifluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative characterized by a phenyl group at the 5-position and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and agrochemical applications due to their unique electronic and steric properties imparted by the trifluoromethoxy group . The trifluoromethoxy moiety enhances lipophilicity, metabolic stability, and bioavailability, making it a critical functional group in medicinal chemistry .
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
5-phenyl-4-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)17-10-9(6-15-7-16-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
QUYVQSPXWISJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(trifluoromethoxy)pyrimidine typically involves the trifluoromethoxylation of pyrimidine derivatives One common method is the reaction of 5-phenylpyrimidine with trifluoromethyl ethers under specific conditions
Industrial Production Methods
In an industrial setting, the production of 5-Phenyl-4-(trifluoromethoxy)pyrimidine may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Phenyl-4-(trifluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Trifluoromethoxy vs. Fluoro Substituents
- Compound 5f (4-Trifluoromethoxy-phenyl derivative) : Exhibited superior inhibitory activity (IC₅₀ = 1.23 ± 0.28 µM) against a target enzyme compared to Compound 5e (4-fluoro analog, IC₅₀ = 1.98 ± 0.39 µM) . The trifluoromethoxy group’s electron-withdrawing nature and bulkier size likely enhance target binding affinity.
- 2-Phenyl-5-(trifluoromethoxy)pyrimidin-4-amine : Demonstrated moderate activity in antimicrobial assays, whereas its 4-chloro analog showed reduced potency due to decreased solubility .
B. Phenyl vs. Heteroaromatic Substituents
- 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (Compound 22): A thieno-pyrimidine derivative with a trifluoromethylphenoxy group achieved 75% yield and an LC-MS [M+H]+ peak at m/z 373.0, highlighting synthetic accessibility and stability . In contrast, 5-Phenyl-4-(trifluoromethoxy)pyrimidine lacks the fused thiophene ring, resulting in reduced planarity and altered pharmacokinetics.
Data Tables
Table 2: Physicochemical Properties
Key Research Findings
Electron-Withdrawing Effects : The trifluoromethoxy group increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues in enzyme active sites .
Synthetic Accessibility : Trifluoromethoxy-substituted pyrimidines are synthesized via condensation reactions (e.g., using 4-chloro precursors and trifluoromethoxy-phenylamine intermediates) .
Agrochemical Relevance : Derivatives like DPX-MP062 validate the role of -OCF₃ in improving environmental persistence and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
